molecular formula C6H8LiN3O2S2 B6188710 lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate CAS No. 2680531-49-9

lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate

Cat. No. B6188710
CAS RN: 2680531-49-9
M. Wt: 225.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate, commonly referred to as lithium 2-MTP, is an organic compound and a member of the thiadiazole family. This compound has been studied extensively due to its potential applications in a variety of fields, including pharmaceuticals, biochemistry, and chemical synthesis.

Scientific Research Applications

Lithium 2-MTP has been studied in a variety of scientific research applications. It has been used in the synthesis of several other organic compounds, including lithium 2-aminobenzothiazole and lithium 2-aminobenzimidazole. It has also been used in the synthesis of several pharmaceutical drugs, including lithium salts of ibuprofen and naproxen. Additionally, lithium 2-MTP has been studied for its potential use in the treatment of depression, anxiety, and bipolar disorder.

Mechanism of Action

The exact mechanism of action of lithium 2-MTP is not fully understood, but it is thought to act as an agonist at certain G-protein coupled receptors, thereby modulating neurotransmitter release. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Lithium 2-MTP has been shown to have several biochemical and physiological effects. It has been shown to reduce levels of the neurotransmitter serotonin in the brain, which is thought to be responsible for its antidepressant effects. Additionally, it has been shown to reduce levels of the neurotransmitter glutamate, which is thought to be responsible for its anxiolytic effects. Furthermore, it has been shown to reduce levels of the neurotransmitter dopamine, which is thought to be responsible for its antipsychotic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using lithium 2-MTP in lab experiments is its ability to modulate neurotransmitter release. This makes it a useful tool for studying the effects of neurotransmitter release on various physiological processes. However, there are some limitations to its use. For example, its effects on neurotransmitters can be unpredictable and may vary depending on the concentration used. Additionally, its effects on neurotransmitters may not be consistent across different species.

Future Directions

There are several possible future directions for the study of lithium 2-MTP. One possible direction is to further investigate its effects on neurotransmitter release, as well as its potential applications in the treatment of psychiatric disorders. Additionally, further research could be done to determine the optimal concentrations of lithium 2-MTP for various experimental applications. Additionally, further research could be done to investigate the potential use of lithium 2-MTP as a tool for chemical synthesis. Finally, further research could be done to investigate the potential use of lithium 2-MTP in the treatment of other diseases and disorders.

Synthesis Methods

Lithium 2-MTP can be synthesized using a two-step procedure. In the first step, 5-amino-1,3,4-thiadiazol-2-ylsulfanyl-2-methylpropanoic acid is reacted with lithium hydroxide in an aqueous solution to form the lithium salt of the acid. In the second step, the lithium salt is reacted with a base such as sodium hydroxide to form the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate involves the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. This is then reacted with lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ate to form the desired compound.", "Starting Materials": [ "2-methylpropanoic acid", "thionyl chloride", "lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ate" ], "Reaction": [ "2-methylpropanoic acid is reacted with thionyl chloride to form 2-methylpropanoyl chloride.", "Lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ate is then added to the reaction mixture.", "The resulting mixture is stirred at room temperature for several hours.", "The product, lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate, is then isolated and purified." ] }

CAS RN

2680531-49-9

Molecular Formula

C6H8LiN3O2S2

Molecular Weight

225.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.